Trepipam maleate
Description
Trepipam maleate is a dopamine receptor agonist belonging to the benzazepine group. It specifically acts as an agonist of the dopamine D1 receptor. This compound was never marketed but has been studied for its potential pharmacological effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.C4H4O4/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14;5-3(6)1-2-4(7)8/h4-8,11-12,17H,9-10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNKKGLBKXZIHX-XLOMBBFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045803 | |
| Record name | Trepipam maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39624-66-3 | |
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-, (1R)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trepipam maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trepipam maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepinium hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREPIPAM MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6074YC6T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of trepipam maleate involves several steps:
Condensation Reaction: Styrene oxide is condensed with 3,4-dimethoxyphenylethylamine at 100°C to form N-(beta-hydroxy-beta-phenyl)ethyl-2-(3’,4’-dimethoxyphenyl)ethylamine.
Cyclization: The intermediate is cyclized using sulfuric acid to produce 1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3,1-benzazepine.
Methylation: The final product is obtained by methylation with a refluxing mixture of formaldehyde and formic acid.
Chemical Reactions Analysis
Trepipam maleate undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Cyclization: The compound can be cyclized under acidic conditions to form different benzazepine derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying dopamine receptor agonists and their synthesis.
Biology: It is used in research to understand the role of dopamine receptors in biological systems.
Mechanism of Action
Trepipam maleate exerts its effects by acting as an agonist of the dopamine D1 receptor. This interaction stimulates the receptor, leading to various physiological responses. The molecular targets include dopamine receptors in the central nervous system, which play a role in regulating blood pressure and other functions .
Comparison with Similar Compounds
Trepipam maleate is structurally related to several other compounds:
Fenoldopam: A selective D1 receptor partial agonist used as an antihypertensive agent.
SCH-23390: A D1 receptor antagonist used in research to study dopamine receptor functions.
Lorcaserin: An antiobesity drug that acts on serotonin receptors but shares structural similarities with benzazepines.
Biological Activity
Trepipam maleate, a compound classified as a dopamine receptor agonist within the benzazepine group, has garnered attention for its biological activity, particularly its interaction with the dopamine D1 receptor. Although it was never marketed for clinical use, extensive research has been conducted to explore its pharmacological properties and potential therapeutic applications.
Trepipam acts specifically as an agonist of the dopamine D1 receptor. This receptor is pivotal in various physiological processes, including:
- Regulation of Blood Pressure : Trepipam's activation of D1 receptors is associated with increased renal blood flow and diuresis, which may offer antihypertensive effects.
- Neurological Effects : Studies suggest that compounds like Trepipam may exhibit neuroprotective properties and influence mood regulation through dopamine pathways .
Comparative Analysis with Similar Compounds
Trepipam shares structural similarities with other compounds in the benzazepine class. The following table summarizes key features of Trepipam and related compounds:
| Compound Name | Type | Key Features |
|---|---|---|
| Trepipam | D1 receptor agonist | Influences blood pressure and has potential neuroprotective effects |
| Fenoldopam | D1 receptor partial agonist | Clinically used as an antihypertensive agent |
| SCH-23390 | D1 receptor antagonist | Used in research to study dopamine receptor functions |
| Lorcaserin | Serotonin receptor agonist | Antiobesity drug with structural similarities |
Biological Activity and Effects
Research indicates that Trepipam exhibits significant effects on aggressive and hyperactive behaviors across various laboratory tests in different species. Notably, it reduces aggression without producing sedation or overt central nervous system (CNS) depression .
Case Studies
- Behavioral Studies : In a study involving behaviorally disturbed adolescents, Trepipam significantly reduced aggressive behaviors without causing sedation. This suggests its potential utility in managing aggression-related disorders .
- Neuropharmacological Research : In animal models, Trepipam showed minimal impact on gross behavior at therapeutic doses, indicating a selective action on aggressive behavior rather than general CNS activity .
Pharmacological Profile
Trepipam's pharmacological profile includes:
- Chemical Structure : C₁₉H₂₃NO₂
- Molar Mass : 297.398 g/mol
- Melting Point : 105–106 °C
- Boiling Point : 416.8 ± 45 °C .
Research Findings
Various studies have explored the implications of Trepipam's biological activity:
- Antihypertensive Potential : Investigations into Trepipam's role in hypertension management highlighted its ability to modulate blood pressure through renal mechanisms.
- Neuroprotective Effects : There is emerging evidence suggesting that Trepipam may protect against neurodegenerative processes due to its interaction with dopamine pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
